molecular formula C8H5FN2O2 B13793057 2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one CAS No. 885271-58-9

2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one

Cat. No.: B13793057
CAS No.: 885271-58-9
M. Wt: 180.14 g/mol
InChI Key: DWHUPQUNFQWWHI-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. It is characterized by the presence of an amino group at the 2-position and a fluorine atom at the 6-position on the benzoxazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-fluorobenzoic acid with phosgene or triphosgene to form the corresponding isocyanate intermediate. This intermediate then undergoes cyclization to yield the desired benzoxazinone .

Another approach involves the use of secondary amides with adipoyl chloride or pimeloyl chloride in the presence of an iridium catalyst. This one-pot reaction efficiently produces bicyclic 1,3-oxazin-4-ones, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoxazinones depending on the nucleophile used.

    Oxidation Products: Quinazolinone derivatives.

    Reduction Products: Dihydrobenzoxazinone analogs.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-4H-benzo[D][1,3]oxazin-4-one
  • 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one
  • 2-Amino-6-methyl-4H-benzo[D][1,3]oxazin-4-one

Uniqueness

2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s biological activity, making it a valuable scaffold in drug discovery .

Properties

CAS No.

885271-58-9

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

2-amino-6-fluoro-3,1-benzoxazin-4-one

InChI

InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(12)13-8(10)11-6/h1-3H,(H2,10,11)

InChI Key

DWHUPQUNFQWWHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)OC(=N2)N

Origin of Product

United States

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